molecular formula C18H24N2O2 B2639438 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one CAS No. 867275-40-9

4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2639438
CAS No.: 867275-40-9
M. Wt: 300.402
InChI Key: LSYRSEYAPVDKTB-UHFFFAOYSA-N
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Description

4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core structure substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. For example, 4-ethylpiperazine can be reacted with a suitable electrophile, such as a halomethyl derivative of the chromenone core, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one
  • 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-quinolin-2-one

Uniqueness

4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both the chromenone core and the piperazine moiety

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-19-5-7-20(8-6-19)12-15-11-18(21)22-17-10-14(3)13(2)9-16(15)17/h9-11H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYRSEYAPVDKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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